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molecular formula C17H15NO3 B8547281 5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester CAS No. 353497-37-7

5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester

Cat. No. B8547281
M. Wt: 281.30 g/mol
InChI Key: KUNLJAIXGWRPFX-UHFFFAOYSA-N
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Patent
US07112673B2

Procedure details

A mixture of 10-methoxy-dibenzo[b,f]azepine-5-carboxylic acid methyl ester (19 g, 67.5 mmol), poly (ethylene glycol) 200 (20 ml) and sodium hydroxide solution 50% (13 ml, 246 mmol) is heated to 100° C. for 4hours. Water (30 ml) is added and the suspension is cooled to 20° C. and filtered. The filter cake is washed with water and dried at 60° C./30 mbar to yield 147 g of pure title compound (98%).
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
poly (ethylene glycol)
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9]([O:16][CH3:17])=[CH:8][C:7]2[CH:18]=[CH:19][CH:20]=[CH:21][C:6]1=2)=O.[OH-].[Na+]>O>[CH3:17][O:16][C:9]1[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH:5][C:6]2[CH:21]=[CH:20][CH:19]=[CH:18][C:7]=2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
COC(=O)N1C2=C(C=C(C3=C1C=CC=C3)OC)C=CC=C2
Name
poly (ethylene glycol)
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
13 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C./30 mbar

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 147 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 975.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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